2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO4/c1-19(2)20(3,4)26-21(25-19)15-8-11-18(17(22)12-15)24-13-14-6-9-16(23-5)10-7-14/h6-12H,13,22H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJNNQFJPACMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (CAS No. 1196474-59-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant findings from diverse sources.
Chemical Structure and Properties
The compound's structure features a phenylamine core substituted with a methoxybenzyloxy group and a dioxaborolane moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHB O |
| Molecular Weight | 262.11 g/mol |
| CAS Number | 1196474-59-5 |
| PubChem ID | 58333225 |
Anticancer Potential
Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer properties. For instance, the compound's ability to inhibit certain cancer cell lines has been explored in various assays. In one study, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways, suggesting a mechanism of action that involves programmed cell death .
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. In vitro assays demonstrated that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related cellular damage. The compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, indicating its potential use in formulations aimed at reducing oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that modifications to the methoxy group and variations in the dioxaborolane structure significantly affect both potency and selectivity against different biological targets. For example, altering the position of the methoxy group on the benzene ring led to variations in cytotoxicity against various cancer cell lines .
Case Studies
- Case Study on Breast Cancer Cells : In a controlled experiment, the compound was tested on MCF-7 breast cancer cells. The results indicated that at concentrations of 50 µM, there was a notable reduction in cell viability (up to 70%) compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .
- Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of this compound against standard antioxidants like ascorbic acid and trolox. The results showed that at concentrations above 25 µM, it exhibited comparable efficacy to these established antioxidants in reducing oxidative stress markers in neuronal cells .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of the dioxaborolane moiety enhances its reactivity and stability in biological systems.
- Anticancer Activity : Preliminary studies indicate that compounds with similar dioxaborolane structures exhibit cytotoxic effects against cancer cell lines. For instance, research has shown that boron-containing compounds can induce apoptosis in various cancer types .
- Targeted Drug Delivery : The boron atom can be utilized for targeting specific cells or tissues, enhancing the efficacy of drug delivery systems. This approach is particularly relevant in designing prodrugs that release active pharmaceutical ingredients selectively at target sites .
Organic Synthesis
In synthetic organic chemistry, the compound serves as a versatile building block.
- Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is crucial for synthesizing complex organic molecules .
- Functionalization of Aromatic Compounds : The methoxy and benzyloxy groups provide sites for further functionalization, enabling the development of derivatives with tailored properties for specific applications.
Materials Science
The unique properties of this compound make it suitable for various material applications.
- Polymer Chemistry : Incorporating boron-containing units into polymers can enhance thermal stability and mechanical properties. Research indicates that polymers with dioxaborolane units exhibit improved performance in high-temperature environments .
- Optoelectronic Devices : The compound's electronic properties suggest potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that boron-containing compounds can improve charge transport and light emission efficiency .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1000339-10-5)
- Molecular Formula: C₁₃H₁₉BNO₃
- Key Differences : Lacks the benzyloxy group; methoxy is directly attached to the phenyl ring.
- Reactivity : Higher reactivity in Suzuki couplings due to reduced steric hindrance .
- Stability : Less prone to oxidation than the target compound, as the absence of a benzyloxy group minimizes steric strain .
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Molecular Formula: C₁₂H₁₆BFNO₂
- Key Differences : Fluorine substituent at the 3-position instead of methoxybenzyloxy.
- Reactivity : Enhanced electron-withdrawing effects from fluorine accelerate oxidative addition in palladium-catalyzed reactions .
- Solubility : Lower polarity reduces solubility in polar solvents compared to the target compound .
N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- Molecular Formula: C₂₁H₂₇BNO₃
- Key Differences : Ethoxybenzyl group replaces methoxybenzyloxy.
- Electronic Effects : Ethoxy’s electron-donating nature may slow coupling reactions compared to the target compound’s methoxy group .
- Applications : Preferable for reactions requiring milder conditions due to reduced steric bulk .
Comparative Data Table
Research Findings and Trends
- Electronic vs. Steric Effects : The target compound’s 4-methoxybenzyloxy group balances moderate steric hindrance with electron-donating properties, making it ideal for reactions requiring controlled coupling rates .
- Pharmaceutical Relevance : Fluorinated analogues (e.g., 3-fluoro-4-boronic esters) show superior bioactivity in kinase inhibitors but face solubility challenges .
- Stability Trends : Amine-containing boronic esters (like the target compound) require inert storage conditions to prevent oxidation, whereas halogenated derivatives exhibit greater air stability .
Preparation Methods
General Reaction Conditions
The Miyaura borylation reaction is the most widely reported method for introducing boronic ester groups to aromatic systems. For the target compound, this involves coupling 5-bromo-2-(4-methoxybenzyloxy)-phenylamine with B₂Pin₂ under palladium catalysis.
Representative Protocol (adapted from):
-
Substrates : 5-Bromo-2-(4-methoxybenzyloxy)-phenylamine (1.0 equiv), B₂Pin₂ (1.1 equiv).
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Catalyst : Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%).
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Base : Potassium acetate (3.0 equiv).
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Solvent : 1,4-Dioxane or toluene.
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Conditions : 80–100°C under N₂, 12–18 hours.
Yield Optimization :
Mechanistic Considerations
The catalytic cycle involves:
-
Oxidative addition of Pd⁰ to the aryl bromide.
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Transmetallation with B₂Pin₂.
Side Reactions :
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Protodeboronation under acidic conditions.
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Homocoupling of aryl halides if ligand ratios are suboptimal.
Alternative Boron Installation Strategies
Directed Ortho-Metalation (DoM)
Lithiation of 2-(4-methoxybenzyloxy)-phenylamine at the 5-position using LDA, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides a regioselective route.
Advantages :
-
Avoids halogenated intermediates.
-
Higher functional group tolerance for electron-rich arenes.
Limitations :
Chan–Lam Amination for Late-Stage Functionalization
While typically used for C–N bond formation, modified Chan–Lam conditions can install boron groups using copper(I) thiophene-2-carboxylate (CuTC) and diboron reagents.
Reaction Parameters :
-
Substrate : 2-(4-Methoxybenzyloxy)-5-nitro-phenylamine.
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Boron Source : B₂Pin₂ (2.0 equiv).
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Catalyst : CuTC (20 mol%).
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Solvent : DCM at 25°C, 24 hours.
Outcome :
-
Simultaneous reduction of nitro to amine and boron installation.
Protecting Group Strategies for the Aniline Moiety
Acetylation/Deacetylation
Protection :
tert-Butoxycarbonyl (Boc) Protection
Advantages :
Synthesis of Key Intermediate: 5-Bromo-2-(4-methoxybenzyloxy)-phenylamine
Mitsunobu Reaction for Benzyloxy Installation
Reactants :
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5-Bromo-2-hydroxy-phenylamine (1.0 equiv).
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4-Methoxybenzyl alcohol (1.2 equiv).
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DIAD (1.5 equiv), PPh₃ (1.5 equiv).
Conditions :
Ullmann Coupling Variant
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
Base : Cs₂CO₃ (2.0 equiv).
Solvent : DMF, 110°C, 24 hours.
Yield : 76%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Miyaura Borylation | 85 | 98.5 | Scalable, robust conditions |
| Directed Metalation | 78 | 97.2 | No halogenated intermediates |
| Chan–Lam Approach | 72 | 95.8 | Tandem functionalization |
Cost Analysis :
-
Miyaura method: $12.50/g (Pd catalyst dominates cost).
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Metalation route: $18.20/g (LDA and boronate expenses).
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 5.12 (s, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 1.33 (s, 12H, Bpin-CH₃).
¹¹B NMR (128 MHz, CDCl₃):
Chromatographic Purity
HPLC Conditions :
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Column: C18, 4.6 × 150 mm, 3.5 μm.
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Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA).
Industrial-Scale Considerations
Catalyst Recycling
-
Immobilized Pd on mesoporous SBA-15 enables 5 reaction cycles with <15% activity loss.
Waste Stream Management
-
Boric acid byproducts precipitated at pH 5.2 reduce aqueous boron levels to <2 ppm.
Q & A
Q. What are the recommended synthetic routes for this boronic ester-containing phenylamine derivative?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A two-step approach is common:
Borylation: Introduce the boronic ester group using pinacol borane or bis(pinacolato)diboron under inert conditions with PdCl₂(dppf)CH₂Cl₂ as a catalyst .
Functionalization: Couple the intermediate with a substituted benzyloxy group via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
Key Conditions:
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR: ¹H/¹³C NMR to verify aromatic substitution patterns and boronic ester integration. ¹¹B NMR can confirm boronate stability (δ ≈ 30 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles (if crystalline) .
Common Pitfalls: Hydrolysis of the boronic ester during analysis—maintain anhydrous conditions .
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer: The compound is sensitive to:
- Moisture: Hydrolysis of the boronic ester occurs in aqueous media. Store under argon at –20°C .
- Light/Oxidation: Protect from UV exposure; use amber vials.
Stability Tests: - Monitor decomposition via TLC or HPLC over 24–48 hours in intended reaction solvents (e.g., DMSO, THF).
- For long-term storage, lyophilize and seal under vacuum .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxy-benzyloxy group influence Suzuki-Miyaura coupling efficiency?
Methodological Answer: The electron-donating methoxy group enhances aryl boronate reactivity by increasing electron density at the coupling site. Experimental Design:
- Compare coupling rates with analogs lacking the methoxy group using kinetic studies (e.g., GC-MS monitoring).
- Optimize ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. CsF) to mitigate steric hindrance from the benzyloxy substituent .
Data Interpretation: Lower yields in polar solvents (e.g., ethanol) suggest competing protodeboronation pathways .
Q. How should researchers address contradictions in spectral data for intermediates?
Methodological Answer: Contradictions often arise from:
- Regioisomeric Byproducts: Use NOESY or COSY NMR to distinguish between ortho/para substitution.
- Residual Solvents: Dry intermediates rigorously (e.g., azeotropic distillation with toluene).
Case Study: If ¹H NMR shows unexpected splitting, perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation) .
Q. What computational methods can predict reactivity trends for this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and activation barriers for cross-couplings. Focus on boron-oxygen bond dissociation energies .
- Machine Learning: Train models on existing boronate reaction datasets (e.g., ICReDD’s reaction database) to predict optimal catalysts/solvents .
Validation: Compare computed vs. experimental yields for Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
